Superior Lipophilicity Compared to Unsubstituted and Non-Brominated Analogs
The compound exhibits a significantly higher calculated LogP value (3.87) compared to its closest structural analogs [1]. This enhanced lipophilicity is a direct consequence of the combined effect of the 4-bromo and 3,3-gem-dimethyl substitutions [2]. This property is critical for improving membrane permeability and influencing the pharmacokinetic profile of derived drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.87 [1] |
| Comparator Or Baseline | 4-Bromoindoline (LogP = 2.83) [2] and 3,3-Dimethylindoline (LogP = 2.53) |
| Quantified Difference | ΔLogP = +1.04 vs 4-Bromoindoline; ΔLogP = +1.34 vs 3,3-Dimethylindoline |
| Conditions | Calculated logP values from authoritative chemistry databases |
Why This Matters
Higher lipophilicity can translate to better passive membrane diffusion, a critical factor in early-stage drug design and lead optimization.
- [1] Chemsrc. (2016). 4-Bromo-3,3-dimethylindoline. Retrieved from https://m.chemsrc.com/mip/cas/1227418-26-9_90068.html View Source
- [2] Chemsrc. 4-Bromoindoline. Retrieved from https://m.chemsrc.com/en/cas/86626-38-2_529318.html View Source
